methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
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Overview
Description
Borapetol B is a bioactive compound isolated from the plant Tinospora crispa. It has garnered significant attention due to its potential antidiabetic properties, primarily through the stimulation of insulin release .
Preparation Methods
Borapetol B is typically isolated from the stems of Tinospora crispa. The isolation process involves several steps, including extraction, fractionation, and purification. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to fractionation using techniques like column chromatography. The fractions are further purified to obtain Borapetol B .
Chemical Reactions Analysis
Borapetol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Borapetol B has been extensively studied for its antidiabetic properties. Research has shown that it can stimulate insulin release from pancreatic islets, making it a potential therapeutic agent for type 2 diabetes mellitus. Additionally, Borapetol B has been investigated for its potential use in regulating glucose homeostasis, adipolysis, cell proliferation, and antiapoptosis .
Mechanism of Action
The primary mechanism by which Borapetol B exerts its antidiabetic effects is through the stimulation of insulin release from pancreatic beta cells. This is achieved by increasing the intracellular calcium concentration, which in turn triggers insulin secretion. Borapetol B also interacts with various molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
Borapetol B is similar to other compounds isolated from Tinospora crispa, such as Borapetoside A and Borapetoside B. Borapetol B is unique in its ability to stimulate insulin release more effectively. Other similar compounds include Tinoscorside A and Makisterone C, which also exhibit antidiabetic properties but through different mechanisms .
Properties
CAS No. |
104901-06-6 |
---|---|
Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O7/c1-20-9-15(11-4-5-27-10-11)28-19(25)13(20)8-17(23)21(2)14(18(24)26-3)6-12(22)7-16(20)21/h4-6,10,12-13,15-17,22-23H,7-9H2,1-3H3/t12-,13+,15-,16-,17-,20+,21-/m0/s1 |
InChI Key |
WMFCEJSQHFTWJN-WLLNXKAUSA-N |
SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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